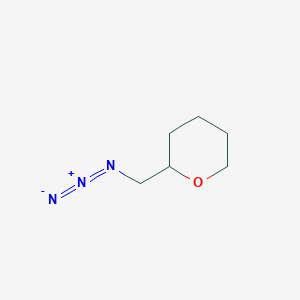

2-(Azidomethyl)oxane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

181945-29-9 |

|---|---|

Molecular Formula |

C6H11N3O |

Molecular Weight |

141.17 g/mol |

IUPAC Name |

2-(azidomethyl)oxane |

InChI |

InChI=1S/C6H11N3O/c7-9-8-5-6-3-1-2-4-10-6/h6H,1-5H2 |

InChI Key |

UFOILRIAHBQPNH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)CN=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for Azidomethyl Oxane Compounds

Direct Azidomethylation Strategies

Direct azidomethylation involves the direct introduction of an azidomethyl group onto an oxane ring.

The introduction of the azidomethyl group can be achieved by reacting oxane derivatives with appropriate azidomethylating agents. For instance, the synthesis of 6-(azidomethyl)-2,2-dimethyloxane (B2786220) can involve the reaction of 2,2-dimethyloxane (B1655363) with suitable azidomethylating agents, such as benzyl (B1604629) azide (B81097) or other reagents. evitachem.com These reactions typically proceed under specific conditions, often utilizing polar aprotic solvents and mild heating to facilitate the reaction while minimizing side reactions. evitachem.com

Multi-Step Synthesis Approaches

Multi-step synthesis approaches offer more flexibility and often allow for the preparation of more complex or stereochemically defined azidomethyl oxane compounds.

The synthesis of azidomethyl oxane compounds can originate from precursor molecules that undergo a series of transformations. For example, the synthesis of a D-allo-5-(azidomethyl)tetrahydrofuran-2-carboxylate, a related five-membered ring analog, has been reported starting from D-ribose. rsc.org While this example pertains to a tetrahydrofuran (B95107) derivative, the principle of transforming a sugar-derived precursor to introduce an azidomethyl group is applicable to oxane systems. Such routes often involve functional group interconversions and strategic protection/deprotection steps to achieve the desired structure.

Nucleophilic displacement reactions are a common and effective method for introducing the azide group into an oxane scaffold. This typically involves the reaction of an oxane derivative bearing a suitable leaving group (e.g., halide, tosylate) with an azide source, such as sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃). molaid.comlibretexts.orgmdpi.com

For instance, the conversion of bromo- or chloro-methyl substituted oxane derivatives to their azidomethyl counterparts can be achieved via SN2 displacement. This type of reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at room temperature or with mild heating. arkat-usa.orgpeerj.com

An example of azide introduction via nucleophilic displacement is observed in the synthesis of 3-(azidomethyl)-3,8,8-trimsubstituted-2,7-dioxaspiro[4.4]nonane-1,6-diones. Here, bromomethyl precursors were treated with sodium azide in DMSO at room temperature, yielding the desired azidomethyl compounds. arkat-usa.org

Table 1: Examples of Azide Introduction via Nucleophilic Displacement

| Precursor Type | Azide Source | Solvent | Temperature | Product Type | Yield (%) | Reference |

| Bromomethyl-substituted dioxaspiro[4.4]nonane | Sodium Azide | DMSO | Room Temperature | Azidomethyl-substituted dioxaspiro[4.4]nonane | 80-83 | arkat-usa.org |

| (3S,4R)-dihydroxy-(2R)-(hydroxymethyl)tetrahydropyran | Sodium Azide | N,N-dimethylformamide | 18.0 h | (2R,3S,4R)-2-azidomethyl-tetrahydropyran-3,4-diol | Not specified | molaid.com |

| Alkyl Halides | Azide ion (N₃⁻) | Polar aprotic solvent (e.g., DMSO) | Colder conditions (for SN2) | Alkyl Azides | Cleaner reaction | libretexts.org |

The efficiency of these reactions is influenced by factors such as temperature, solvent choice, and reaction time. evitachem.com

Transformations from Precursor Molecules

Stereoselective Synthesis of Azidomethyl Oxane Derivatives

Stereoselective synthesis is crucial for producing enantiomerically or diastereomerically pure azidomethyl oxane derivatives, which is particularly important for applications in medicinal chemistry. While direct mentions of stereoselective synthesis specifically for 2-(azidomethyl)oxane are less common in general searches, the principles of stereocontrol are applied to similar azidomethyl-containing cyclic ethers and sugar derivatives.

For instance, the stereoselective synthesis of azidomethyl-substituted pyrroles has been reported, involving aziridine (B145994) ring-opening reactions. bioorg.org Similarly, the synthesis of novel (R)- and (S)-5-azidomethyl-2-oxazolidinones from (S)-epichlorohydrin demonstrates the ability to control stereochemistry during the introduction of the azidomethyl group in cyclic systems. researchgate.net In the context of oxane derivatives, stereoselective routes might involve:

Starting from chiral pool precursors, such as carbohydrates, which inherently possess defined stereocenters. For example, the synthesis of (2R,3S,4R)-2-azidomethyl-tetrahydropyran-3,4-diol from (3S,4R)-dihydroxy-(2R)-(hydroxymethyl)tetrahydropyran, a sugar-derived compound, highlights a stereoselective approach molaid.com.

Utilizing chiral catalysts or auxiliaries to induce asymmetry during the azidomethylation step or a preceding transformation.

Employing specific reaction conditions that favor the formation of one stereoisomer over others, such as controlled nucleophilic displacements on chiral substrates.

Research findings often detail the diastereomeric excess (de) or enantiomeric excess (ee) achieved in such syntheses, providing valuable data on the selectivity of the reactions.

Reactivity and Chemical Transformations of Azidomethyl Oxane Compounds

Click Chemistry (1,3-Dipolar Cycloaddition)

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate only easily removable byproducts. organic-chemistry.org The azide-alkyne cycloaddition is a prime example of a click reaction, and 2-(azidomethyl)oxane is a suitable substrate for these transformations. organic-chemistry.org

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that yields 1,4-disubstituted 1,2,3-triazoles. acs.orgnih.gov This reaction proceeds under mild conditions, often in aqueous solvents, and is a cornerstone of click chemistry. organic-chemistry.orgacs.org The active Cu(I) catalyst can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate (B8700270) or can be used as a pre-formed complex. beilstein-journals.orgwikipedia.org

In the context of azidomethyl oxanes, the CuAAC reaction provides a straightforward method for covalently linking the oxane moiety to other molecules. For instance, the reaction of an azidomethyl-substituted bicyclic 1,2-oxazine with various terminal alkynes in the presence of a copper(I) catalyst proceeds smoothly to afford the corresponding 1,2,3-triazole-linked products. fu-berlin.de The reaction of 2-(azidomethyl)arylboronic acids with alkynes under CuAAC conditions also proceeds in good to excellent yields, demonstrating the versatility of this reaction with substituted oxanes. researchgate.net

The general scheme for the CuAAC reaction involving an azidomethyl oxane is as follows:

Reactants : An azidomethyl oxane derivative and a terminal alkyne.

Catalyst : A copper(I) source, such as CuI or CuSO₄ with a reducing agent. acs.orgorganic-chemistry.org

Product : A 1,4-disubstituted 1,2,3-triazole linking the oxane and the alkyne substituent. acs.org

The reaction is highly favored and has been used to synthesize a variety of complex molecules, including porphyrin-coumarin conjugates and multivalent aminoseptanose mimetics. fu-berlin.denih.gov

To circumvent the potential cytotoxicity of copper catalysts in biological systems, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. nih.gov This reaction utilizes a strained cyclooctyne (B158145), which reacts readily with azides at physiological conditions without the need for a metal catalyst. nih.govd-nb.info The driving force for this reaction is the relief of ring strain in the cyclooctyne upon forming the triazole ring.

SPAAC has become a valuable tool for bioorthogonal chemistry, allowing for the labeling of biomolecules in living systems. nih.govnih.gov While direct examples involving this compound are not prevalent in the searched literature, the principles of SPAAC are broadly applicable. An azidomethyl oxane could be reacted with a strained alkyne, such as a cyclooctyne derivative, to form a stable triazole linkage. magtech.com.cnrsc.org This approach would be particularly useful for applications where the introduction of a metal catalyst is undesirable.

The rate of SPAAC reactions is dependent on the structure of the cyclooctyne, with more strained systems reacting faster. d-nb.info

As a complement to the CuAAC reaction, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides access to 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgorganic-chemistry.org This reaction is catalyzed by ruthenium(II) complexes, such as [Cp*RuCl], and is also highly regioselective. organic-chemistry.orgnih.gov Unlike CuAAC, RuAAC can also be employed with internal alkynes to produce fully substituted triazoles. organic-chemistry.orgnih.gov

The mechanism of RuAAC is believed to involve the oxidative coupling of the azide (B81097) and alkyne to a ruthenacycle intermediate, followed by reductive elimination to form the triazole product. organic-chemistry.orgnih.gov This reaction is compatible with a range of aprotic solvents and can often be carried out at room temperature. orgsyn.orgnih.gov

While specific examples detailing the RuAAC of this compound were not found in the search results, the reaction's broad scope suggests its applicability. chalmers.se For instance, the RuAAC has been successfully used in carbohydrate chemistry to link sugar moieties. core.ac.uk Therefore, it is plausible that an azidomethyl oxane could react with an alkyne under RuAAC conditions to yield a 1,5-disubstituted triazole.

| Cycloaddition Method | Catalyst | Product Regioisomer | Alkyne Substrate |

| CuAAC | Copper(I) acs.org | 1,4-disubstituted acs.org | Terminal nih.gov |

| SPAAC | None (strain-promoted) nih.gov | Mixture (often favors 1,4) | Cyclooctyne nih.gov |

| RuAAC | Ruthenium(II) organic-chemistry.org | 1,5-disubstituted organic-chemistry.org | Terminal and Internal organic-chemistry.org |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Azidomethyl Oxane Contexts

Reduction Reactions of the Azide Group

The azide group in this compound can be readily reduced to an amine, providing a pathway to a different class of functionalized oxanes.

The reduction of azides to primary amines is a fundamental transformation in organic synthesis. nih.gov This can be achieved through various methods, including catalytic hydrogenation and reduction with metal hydrides. evitachem.com

Catalytic Hydrogenation : This method typically involves treating the azide with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). thieme-connect.de This is generally a clean and efficient method.

Hydride Reduction : Reagents like lithium aluminum hydride (LiAlH₄) are effective for reducing azides to amines. evitachem.com

The resulting aminomethyl oxane is a versatile intermediate for further chemical modifications. The choice of reducing agent can be critical when other functional groups are present in the molecule to ensure chemoselectivity. nih.gov

Nucleophilic Substitution Reactions Involving Azidomethyl Oxanes

In certain contexts, the azidomethyl group can participate in or be formed by nucleophilic substitution reactions. A common method for synthesizing azides is through the nucleophilic displacement of a leaving group, such as a halide, by an azide salt (e.g., sodium azide). beilstein-journals.orgnih.gov

For example, a 2-(halomethyl)oxane can be converted to this compound by reaction with sodium azide in a suitable solvent. beilstein-journals.orgnih.gov This is a standard SN2 reaction where the azide anion acts as the nucleophile. gacariyalur.ac.inmatanginicollege.ac.in

Conversely, while the azide group is generally a poor leaving group, under specific conditions it can be displaced. However, its primary utility in synthesis stems from its ability to undergo cycloadditions and reductions. evitachem.com

Intramolecular Cyclization Reactions Involving Azidomethyl Groups

The azidomethyl group in this compound and its derivatives is a versatile functional group that can participate in a variety of intramolecular cyclization reactions. These reactions are typically triggered by thermal, photochemical, or chemical activation, leading to the formation of nitrogen-containing bicyclic or fused heterocyclic systems. Key intramolecular transformations include the aza-Wittig reaction, nitrene insertion reactions, and other cyclization pathways. While specific research on the intramolecular cyclization of this compound is limited in publicly available literature, the principles of these reactions can be understood from studies on structurally related compounds.

Aza-Wittig Reaction:

The intramolecular aza-Wittig reaction is a powerful method for the synthesis of nitrogen-containing heterocycles. ehu.esclockss.orgehu.eslookchemmall.com This reaction involves the in-situ formation of an iminophosphorane (aza-ylide) by the reaction of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618). researchgate.netbeilstein-journals.org This intermediate can then react with a carbonyl group present within the same molecule to form a new carbon-nitrogen double bond, leading to cyclization.

For a derivative of this compound to undergo an intramolecular aza-Wittig reaction, a carbonyl group would need to be suitably positioned within the molecule. For instance, if the oxane ring were to be derivatized with a ketone or ester functionality, cyclization could be envisaged. The general mechanism involves the initial Staudinger reaction between the azide and the phosphine to form the iminophosphorane. researchgate.net Subsequent intramolecular nucleophilic attack of the aza-ylide on the carbonyl carbon, followed by elimination of triphenylphosphine oxide, results in the formation of a fused or bridged bicyclic imine.

While no specific examples for this compound were found, the synthesis of various heterocyclic systems, including piperidines and benzodiazepines, has been achieved using this methodology. ehu.eslookchemmall.com For example, the intramolecular aza-Wittig reaction has been used to construct six- and seven-membered rings in the synthesis of complex natural products. ehu.es

Nitrene-Mediated Cyclizations:

Upon thermal or photochemical activation, organic azides can extrude molecular nitrogen to generate highly reactive nitrene intermediates. researchgate.net These nitrenes can then undergo a variety of intramolecular reactions, including C-H bond insertion or addition to double bonds, to form new heterocyclic rings.

In the case of this compound, the generation of a nitrene from the azidomethyl group could potentially lead to insertion into a C-H bond on the oxane ring. The regioselectivity of this insertion would depend on the proximity and reactivity of the various C-H bonds. Such a reaction would lead to the formation of a fused aziridine (B145994) or a larger ring system through rearrangement.

Studies on the thermolysis of other azidomethyl-containing compounds have demonstrated the feasibility of such cyclizations. For example, the thermolysis of 2-(azidomethyl)-3-(indol-3-yl)acrylates leads to the formation of γ-carbolines via nitrene insertion followed by rearrangement and cyclization. lookchemmall.com Photochemical activation, often using UV light, can also be employed to generate the nitrene under milder conditions. nih.govrsc.orgnih.gov

Other Intramolecular Cyclizations:

Beyond the well-established aza-Wittig and nitrene insertion reactions, other intramolecular cyclization pathways for azidomethyl oxanes can be considered. For instance, in the presence of suitable catalysts, the azide can act as a nucleophile, attacking an electrophilic center within the same molecule.

An example of a related transformation is the enantiospecific synthesis of (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid. In this synthesis, a key intermediate, methyl (2S,5S)-5-(azidomethyl)-tetrahydrofuran-2-carboxylate, is formed through an intramolecular cyclization. This reaction involves the attack of a hydroxyl group onto a lactone, leading to the formation of the tetrahydrofuran (B95107) ring. While this example does not directly involve the cyclization of the azide itself, it highlights the synthetic utility of azidomethyl-substituted oxygen heterocycles in constructing complex molecules.

The following table summarizes potential intramolecular cyclization reactions of this compound derivatives based on known reactivity of azides.

| Reaction Type | Activating Reagent/Condition | Key Intermediate | Potential Product Type |

| Intramolecular aza-Wittig | Triphenylphosphine, heat | Iminophosphorane | Fused/Bridged Bicyclic Imine |

| Thermal C-H Insertion | Heat | Nitrene | Fused Aziridine/Azetidine |

| Photochemical C-H Insertion | UV light | Nitrene | Fused Aziridine/Azetidine |

It is important to note that the actual products and yields of these reactions for this compound would need to be determined experimentally. The steric and electronic properties of the oxane ring would play a crucial role in the feasibility and outcome of these intramolecular transformations.

Derivatization Strategies for Azidomethyl Oxane Scaffolds

Functionalization of the Oxane Ring System

The oxane ring, a saturated six-membered cyclic ether (also known as a tetrahydropyran (B127337), THP), is generally characterized by its chemical stability. This inherent inertness makes direct functionalization of the oxane ring in a pre-existing 2-(azidomethyl)oxane molecule challenging. The C-O and C-C bonds of the ring are strong, and the C-H bonds are typically unactivated, requiring harsh conditions or specific directing groups to achieve reactivity, which could be incompatible with the sensitive azide (B81097) group.

Strategies for introducing functionality onto the oxane ring are therefore typically incorporated during the synthesis of the ring itself, prior to the introduction of the azidomethyl group. This involves using substituted precursors that already contain the desired functional groups. For instance, the synthesis can start from a diol that is cyclized to form the oxane ring, with one of the hydroxyl groups later converted into the azidomethyl moiety. vulcanchem.com

While direct functionalization is uncommon, theoretical possibilities could include:

Ring-Opening Reactions: Under strong acidic conditions, the ether linkage of the oxane ring can be protonated and subsequently cleaved by a nucleophile. However, such conditions would likely protonate and potentially decompose the azide group as well.

Free-Radical Halogenation: This non-selective process could introduce halogen atoms at various positions on the carbon skeleton, but would likely produce a complex mixture of products and could also affect the azidomethyl group.

Given the challenges, the vast majority of derivatization strategies for azidomethyl oxane scaffolds focus on the more predictable and versatile reactivity of the azidomethyl group itself.

Modification of the Azidomethyl Functional Group

The azidomethyl group is the primary site of reactivity on the this compound scaffold. Its transformations provide reliable and efficient pathways to a wide range of other functional groups and heterocyclic systems. The two most prominent modification strategies are reduction to a primary amine and cycloaddition reactions. evitachem.comnih.gov

Reduction to Amines: The azide group is readily reduced to a primary amine (-CH₂NH₂) under mild conditions, which avoids the over-alkylation often seen in other amine syntheses. This transformation is fundamental for introducing basic nitrogen atoms into a structure, which is a key feature in many biologically active molecules. Common reducing agents include lithium aluminium hydride (LiAlH₄) or catalytic hydrogenation. evitachem.com The resulting aminomethyl oxanes are valuable intermediates for further derivatization, such as amide bond formation.

[3+2] Dipolar Cycloaddition (Click Chemistry): The azide group is an ideal component for the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govmasterorganicchemistry.com This reaction joins the azidomethyl group with a terminal or internal alkyne to regioselectively form a stable 1,2,3-triazole ring. beilstein-journals.orgthieme-connect.com The reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it a powerful tool for linking the oxane scaffold to other complex molecules. evitachem.combeilstein-journals.org

| Reaction Type | Reagents/Conditions | Product | Key Features | Reference(s) |

| Reduction | LiAlH₄ or H₂, Pd/C | Primary Amine | Forms versatile primary amines; mild conditions preserve the oxane ring. | evitachem.com |

| CuAAC (Click Chemistry) | Terminal Alkyne, Cu(I) catalyst | 1,4-disubstituted 1,2,3-Triazole | High yield and regioselectivity; robust and wide substrate scope. | evitachem.commasterorganicchemistry.combeilstein-journals.org |

| Curtius Rearrangement | Heat or Photolysis (on acyl azides) | Isocyanate | Requires prior conversion to an acyl azide; leads to amines, carbamates, or ureas. | masterorganicchemistry.com |

| Staudinger Reaction | Triphenylphosphine (B44618) (PPh₃) | Aza-ylide intermediate | Can be hydrolyzed to a primary amine or used in aza-Wittig reactions. | nih.gov |

Strategies for Introducing Azidomethyl Moieties onto Complex Architectures

The introduction of the azidomethyl group onto an oxane ring or a more complex molecular framework is most commonly achieved through nucleophilic substitution. This strategy relies on the azide ion (N₃⁻) being an excellent nucleophile that can efficiently displace a good leaving group. masterorganicchemistry.com

The typical synthetic sequence involves the preparation of a precursor molecule containing a hydroxymethyl group (-CH₂OH) at the desired position. This alcohol is then converted into a more reactive electrophile, most often a halomethyl or sulfonyloxymethyl group.

Halogenation of a Precursor Alcohol: A primary alcohol on the oxane ring can be converted to a bromomethyl (-CH₂Br) or chloromethyl (-CH₂Cl) group using standard halogenating agents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂). vulcanchem.com

Azide Substitution: The resulting halomethyl compound is then treated with an azide salt, typically sodium azide (NaN₃) or lithium azide (LiN₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. thieme-connect.comsci-hub.se The azide ion displaces the halide via an Sₙ2 reaction to form the desired azidomethyl oxane. masterorganicchemistry.com

This two-step procedure is highly effective for synthesizing a variety of azidomethyl-substituted heterocycles. sci-hub.seacs.org For example, 3,3-Bis(azidomethyl)oxetane (BAMO) and 3-Azidomethyl-3-methyloxetane (AMMO) are synthesized from their corresponding brominated precursors. researchgate.net An alternative approach involves the ring-opening polymerization of a halogenated oxetane (B1205548) followed by azidation, although this can be challenging. For instance, the azidation of poly-bromomethylmethyl-oxetane was found to be incomplete, and the corresponding reaction for the bis-bromomethyl oxetane polymer failed due to insolubility issues. fraunhofer.de

| Precursor Functional Group | Reagent for Activation | Intermediate | Azidation Reagent | Solvent | Reference(s) |

| -CH₂OH | PBr₃, CBr₄/PPh₃ | -CH₂Br | NaN₃ | DMF | vulcanchem.comresearchgate.net |

| -CH₂OH | SOCl₂, NCS/PPh₃ | -CH₂Cl | NaN₃ | Acetonitrile, Water | thieme-connect.comsci-hub.se |

| -CH₂OH | TsCl, MsCl | -CH₂OTs, -CH₂OMs | NaN₃ | DMF, DMSO | masterorganicchemistry.com |

| -CH₂Cl (on polymer) | NaN₃ | N/A | DMSO | fraunhofer.de |

This modular approach allows for the late-stage introduction of the versatile azide functionality onto pre-built complex molecular scaffolds, enabling subsequent derivatization through the reactions described in section 4.2.

Applications As Versatile Synthetic Intermediates

Role in Pharmaceutical Synthesis

The azidomethyl group on the oxane scaffold makes 2-(azidomethyl)oxane a significant component in medicinal chemistry and pharmaceutical synthesis. evitachem.com The azide (B81097) functional group is a precursor for various nitrogen-containing structures, which are prevalent in many biologically active compounds. mdpi.com

One of the primary applications is in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable 1,2,3-triazole rings. evitachem.comresearchgate.net This reaction is highly efficient and regioselective, providing a reliable method for linking the oxane moiety to other molecular fragments. researchgate.net Triazoles are known to be important scaffolds in medicinal chemistry, often mimicking the properties of other functional groups and contributing to the biological activity of a drug molecule. smolecule.com

For instance, derivatives like 2-(azidomethyl)arylboronic acids have been used in the synthesis of coumarin-type compounds, which are known for a wide range of pharmacological activities. researchgate.net These azide-containing intermediates can undergo CuAAC reactions to produce complex, polyfunctionalized triazole-containing molecules with potential therapeutic applications. researchgate.netresearchgate.net The synthesis of peptidomimetics, which can inhibit bacterial biofilm formation, has been achieved using related azidomethyl-oxazole structures that participate in click reactions. beilstein-journals.orgnih.gov Furthermore, glycosylated drugs, which can offer improved delivery and efficacy, can be synthesized using azide-functionalized sugar precursors like methyl 2,3,4-tri-O-acetyl-b-D-glucopyranuronosyl azide.

The synthesis of various nitrogen-containing heterocycles from azides is crucial for drug discovery. frontiersin.org The azide group can be reduced to a primary amine, providing a pathway to a different class of functionalized molecules. sci-hub.se This versatility allows chemists to generate diverse molecular libraries for screening and developing new pharmaceutical agents.

Applications in Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound and related azido-compounds serve as important intermediates in the synthesis of agrochemicals. evitachem.com The development of new pesticides and herbicides often relies on the creation of novel molecular structures to overcome resistance and improve efficacy. Nitrogen-containing heterocycles are a common feature in many active agrochemical compounds. frontiersin.orgresearchgate.net

The ability of the azide group to participate in cycloaddition reactions to form stable triazole rings is also valuable in this context. evitachem.com The resulting triazole-containing compounds can be screened for pesticidal or herbicidal activity. For example, a derivative of Avermectin B2a, a potential pesticide, has been synthesized incorporating an azidomethyl-biphenyl (B8384273) group. While direct synthesis examples using this compound are not extensively detailed, the principles of using azidomethyl groups as synthetic handles are broadly applicable in the agrochemical industry for creating new active ingredients. evitachem.comresearchgate.net

Precursors for Polymeric Materials and Functionalization in Materials Science

The azide functionality of this compound makes it a valuable precursor in materials science, particularly for creating and functionalizing polymers. evitachem.com The CuAAC click reaction is a cornerstone of this application, enabling the efficient and specific linking of polymer chains or the attachment of functional molecules to a polymer backbone. nih.govacs.org

Researchers have synthesized azidomethyl-appended linkers, such as 2-(azidomethyl) terephthalic acid, for incorporation into metal-organic frameworks (MOFs). acs.org These azide-functionalized MOFs can then be modified post-synthesis using click chemistry to introduce new functionalities. acs.org This approach allows for the creation of materials with tailored properties for applications like gas sorption and catalysis. acs.org

In polymer synthesis, azide-containing monomers or initiators can be used to construct complex polymer architectures. For example, high-molecular-weight linear polymers have been created by coupling alkyne-telechelic polyethylene (B3416737) glycols (PEGs) with diazide compounds like 2,2-bis(azidomethyl)propane-1,3-diol. nih.govacs.org This method allows for the creation of functional polymers with potential applications in biomedicine, such as tissue-specific drug delivery. nih.govacs.org The functionalization of cellulose (B213188), a renewable biopolymer, has also been achieved using azide-alkyne click chemistry to create materials with novel properties. rsc.org This process involves creating stable, hydrolytically resistant 1,2,3-triazole linkages between the cellulose backbone and functional molecules. rsc.org

| Application Area | Synthetic Strategy | Resulting Material/Compound | Reference |

| Materials Science | Incorporation of azidomethyl-appended linkers into MOFs | Functionalized Metal-Organic Frameworks (e.g., IRMOF-1-CH₂N₃) | acs.org |

| Polymer Chemistry | CuAAC coupling of alkyne-telechelic PEGs with diazides | High-molecular-weight linear PEG polymers | nih.govacs.org |

| Biopolymer Modification | Azide-alkyne click reaction on cellulose | Functionalized cellulose derivatives | rsc.org |

Bioconjugation Techniques and Biomolecule Labeling

Bioconjugation is the process of covalently linking molecules, at least one of which is a biomolecule, to create constructs with new functionalities. thermofisher.com The azide group is a key functional group in this field due to its participation in bioorthogonal reactions—chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.org

The copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions (CuAAC and SPAAC) are the most widely used methods for bioconjugation involving azides. wikipedia.orgnih.gov this compound, with its reactive azide, can be used to attach the oxane ring to biomolecules that have been functionalized with an alkyne. This allows for the precise labeling of proteins, nucleic acids, and other biomolecules for imaging, tracking, or therapeutic purposes. evitachem.comwikipedia.org For example, azide-functionalized sugars can be metabolically incorporated into cells, and the azide "handle" can then be used to attach fluorescent dyes or other probes via click chemistry.

This "click-to-chelate" approach has also been used to attach metal-chelating systems to biomolecules for applications in radiopharmaceuticals and diagnostics. researchgate.net The azide group serves as a versatile anchor for assembling complex molecular systems on a biological scaffold. evitachem.comresearchgate.net

Synthesis of Nitrogen-Rich Heterocycles (e.g., triazoles, aziridines, azirines)

The azide group in this compound is a powerful tool for synthesizing a wide variety of nitrogen-rich heterocyclic compounds. mdpi.comfrontiersin.org These heterocycles are fundamental building blocks in organic chemistry, with applications ranging from pharmaceuticals to energetic materials. beilstein-journals.orgfrontiersin.org

Triazoles: The most prominent reaction of azides is the Huisgen 1,3-dipolar cycloaddition with alkynes to produce 1,2,3-triazoles. nih.gov The copper-catalyzed version (CuAAC) is particularly favored for its high efficiency and regioselectivity, yielding 1,4-disubstituted triazoles. researchgate.netacs.org This reaction is widely used to link the this compound moiety to various alkyne-containing molecules, creating complex structures with applications in drug discovery and materials science. researchgate.netbeilstein-journals.org

Aziridines and Azirines: Azides can also serve as precursors to other heterocycles. For instance, vinyl azides can undergo thermolysis to form highly reactive azirine intermediates. beilstein-journals.orgnih.govnih.govresearchgate.net These azirines can then be reacted with other reagents to form more complex heterocycles like oxazoles. beilstein-journals.orgnih.govnih.govresearchgate.net While not a direct reaction of this compound itself, this demonstrates the general utility of the azide functional group in heterocyclic synthesis. Aziridines, three-membered rings containing a nitrogen atom, can also be synthesized through various methods, though direct conversion from an alkyl azide like that in this compound is less common than from other precursors like imines. researchgate.netorganic-chemistry.orgmetu.edu.tr However, the azide can be reduced to an amine, which can then be used in traditional aziridination reactions. sci-hub.se

The general reactivity of the azide group allows it to be a precursor for nitrenes, which can then undergo various insertion or cycloaddition reactions to form different nitrogen-containing rings. mdpi.comsci-hub.se

| Heterocycle | Synthetic Pathway from Azide | Key Features | References |

| 1,2,3-Triazoles | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency, regioselective, stable linkage | researchgate.netnih.govacs.org |

| Azirines | Thermolysis of vinyl azides (related pathway) | Highly reactive intermediate for further synthesis | beilstein-journals.orgnih.govnih.gov |

| Oxazoles | Reaction of azirine intermediate with acyl halides | Formation of a five-membered aromatic heterocycle | beilstein-journals.orgnih.gov |

| Aziridines | Indirectly, via reduction of azide to amine followed by cyclization | Important building blocks in organic synthesis | researchgate.netorganic-chemistry.org |

Spectroscopic Characterization Methodologies for Azidomethyl Oxane Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2-(azidomethyl)oxane, providing detailed information about the hydrogen (¹H) and carbon-¹³ (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: In ¹H NMR spectra of azidomethyl-substituted oxanes, the protons of the azidomethyl group (-CH₂N₃) typically appear as a distinct signal. For instance, in a related compound, 4-(4-Amino-phenyl)-3-azidomethyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester, the azidomethyl protons are observed in the ¹H NMR spectrum. rsc.org The chemical shifts and splitting patterns of the oxane ring protons provide information about their spatial arrangement and connectivity. The specific chemical shifts can be influenced by the solvent used and the presence of other functional groups in the molecule. hmdb.cahmdb.ca

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. udel.edu Each unique carbon atom in this compound and its derivatives will produce a distinct signal. hmdb.ca The chemical shift of the carbon in the azidomethyl group is a characteristic feature. For example, in the ¹³C NMR spectrum of 4-(3-Amino-phenyl)-3-(2-cyano-ethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester, the carbon signals are well-resolved, allowing for the assignment of each carbon atom. rsc.org In some cases, due to the low natural abundance of ¹³C, advanced techniques may be required to obtain a high-quality spectrum. udel.edu

Below is a table summarizing typical NMR data for azidomethyl-containing organic compounds, which can be analogous to this compound.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Notes |

| ¹H | -CH₂N₃ | 3.0 - 4.0 | The exact shift depends on the neighboring groups. |

| ¹H | Oxane Ring Protons | 1.5 - 4.5 | Complex multiplets are often observed. |

| ¹³C | -CH₂N₃ | 50 - 60 | A characteristic peak for the azidomethyl carbon. |

| ¹³C | Oxane Ring Carbons | 20 - 80 | Shifts vary based on substitution and stereochemistry. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the most prominent and diagnostic absorption band is that of the azide (B81097) group (-N₃).

The azide functional group exhibits a strong and characteristic stretching vibration in the IR spectrum, typically appearing in the region of 2100-2260 cm⁻¹. libretexts.org This sharp absorption is a clear indicator of the presence of the azidomethyl substituent. In addition to the azide stretch, the IR spectrum will also show C-H stretching vibrations for the alkyl portions of the molecule, usually in the 2850-3000 cm⁻¹ range. libretexts.org The C-O-C stretching of the oxane ring will also be present, typically in the 1050-1150 cm⁻¹ region.

A representative table of key IR absorptions for azidomethyl oxanes is provided below.

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |

| Azide (-N₃) | Asymmetric Stretch | 2100 - 2260 | Strong, Sharp |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium to Strong |

| C-O-C (Ether) | Stretch | 1050 - 1150 | Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its molecular formula.

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns observed in the mass spectrum can offer further structural information. For instance, the loss of a nitrogen molecule (N₂) from the azide group is a common fragmentation pathway for azido (B1232118) compounds, leading to a characteristic M-28 peak. Other fragments may arise from the cleavage of the oxane ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. While the oxane ring itself does not have significant UV-Vis absorption, the azide functional group can exhibit weak absorption in the UV region. The primary application of UV-Vis spectroscopy in the context of this compound is often related to its use in "click chemistry" reactions, where the formation of a triazole ring from the azide can be monitored by changes in the UV-Vis spectrum.

Thermogravimetric Analysis and Differential Scanning Calorimetry Studies

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are thermal analysis techniques used to study the thermal stability and decomposition of compounds. torontech.comeltra.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. torontech.com For this compound, TGA can be used to determine the temperature at which it begins to decompose. The azide group is known to be thermally sensitive, and TGA can quantify the mass loss associated with its decomposition, often involving the release of nitrogen gas. researchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can be used to identify phase transitions such as melting and to study the energetics of decomposition. The decomposition of azido compounds is typically an exothermic process, which would be observed as a sharp exothermic peak in the DSC thermogram. researchgate.net

Chromatographic Separation and Analysis Techniques

Chromatographic techniques are crucial for the purification and analysis of this compound. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of compounds in a mixture. nih.gov For this compound, a reversed-phase HPLC method, likely using a C18 column, could be developed to assess its purity. scholarsresearchlibrary.com The retention time of the compound would be a characteristic property under specific chromatographic conditions (e.g., mobile phase composition, flow rate).

Gas Chromatography (GC): Gas chromatography, often coupled with mass spectrometry (GC-MS), is another powerful technique for analyzing volatile compounds. nih.gov Depending on the volatility and thermal stability of this compound, GC-MS could be employed for its analysis. The gas chromatogram would provide the retention time, while the mass spectrometer would provide the mass spectrum of the compound, aiding in its identification.

The following table summarizes the chromatographic techniques applicable to this compound.

| Technique | Stationary Phase Example | Mobile Phase Example | Purpose |

| HPLC | C18 silica (B1680970) gel | Acetonitrile/Water | Purity assessment, quantification |

| GC-MS | Phenyl-methylpolysiloxane | Helium | Separation and identification of volatile components |

| Flash Chromatography | Silica gel | Hexane/Ethyl Acetate | Preparative purification |

Theoretical and Computational Investigations of Azidomethyl Oxane Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become an indispensable method for investigating the electronic structure and reactivity of molecules like 2-(azidomethyl)oxane. researchgate.netmdpi.com By solving the Schrödinger equation through approximations of the electron density, DFT provides insights into molecular geometries, energies, and electronic properties. arxiv.org

Electronic Structure:

DFT calculations, often employing hybrid functionals like B3LYP, are used to optimize the molecular geometry of this compound and its derivatives, determining bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. researchgate.netresearchgate.net These calculations can predict the distribution of electron density within the molecule, highlighting regions that are electron-rich or electron-poor.

Key electronic properties that can be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. researchgate.netresearchgate.net The energy and localization of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or acceptor (electrophile). For azido-containing compounds, the HOMO is often localized on the azide (B81097) group, making it susceptible to electrophilic attack, while the LUMO may be distributed over the oxane ring and the azidomethyl substituent. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution on the molecular surface. researchgate.netorientjchem.org Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. orientjchem.org For this compound, the terminal nitrogen atoms of the azide group are expected to be regions of high negative potential.

Mulliken and Natural Population Analysis (NPA): These methods assign partial charges to each atom in the molecule, offering a quantitative measure of the electron distribution. researchgate.netorientjchem.org This information helps in understanding the polarity of bonds and the reactivity of different atomic sites.

Reactivity Indices:

| Reactivity Index | Formula | Significance |

| Chemical Potential (μ) | μ = (E_HOMO + E_LUMO) / 2 | Measures the escaping tendency of electrons. A higher value indicates greater nucleophilicity. |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | Represents the resistance to change in electron distribution. A larger HOMO-LUMO gap signifies higher stability and lower reactivity. researchgate.net |

| Global Electrophilicity (ω) | ω = μ² / (2η) | Quantifies the electrophilic character of a molecule. |

| This table is based on principles of conceptual DFT and provides a framework for interpreting computational results. |

These computational approaches have been successfully applied to various organic azides and heterocyclic systems, providing valuable insights that complement experimental findings. researchgate.netresearchgate.net

Mechanistic Studies of Azidomethyl Oxane Reactions

Computational studies, primarily using DFT, are instrumental in elucidating the mechanisms of reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the most favorable reaction pathways. cuny.eduresearchgate.net

Key Reactions and Mechanistic Insights:

[3+2] Cycloaddition (Click Chemistry): The azide group of this compound is a prime candidate for 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry". evitachem.comresearchgate.net The reaction with an alkyne to form a 1,2,3-triazole ring is of particular importance. fu-berlin.de DFT calculations can model the entire reaction pathway, including the role of catalysts like copper(I). rsc.org These studies can determine whether the reaction proceeds through a concerted or stepwise mechanism and explain the observed regioselectivity (formation of the 1,4- or 1,5-disubstituted triazole). mdpi.comnumberanalytics.com The activation barriers calculated for different pathways can predict the kinetic product. rsc.org

Reduction of the Azide Group: The azide can be reduced to a primary amine, a versatile functional group in organic synthesis. evitachem.commdpi.com Common reducing agents include lithium aluminium hydride or catalytic hydrogenation. evitachem.com Computational studies can investigate the mechanism of these reductions, for instance, by modeling the interaction of the azide with the reducing agent and the subsequent nitrogen extrusion.

Nucleophilic Substitution: The carbon atom attached to the azide group can be susceptible to nucleophilic attack, although this is less common than reactions of the azide itself. More frequently, the azidomethyl group is introduced via nucleophilic substitution of a suitable leaving group (e.g., a halide or tosylate) by an azide ion. evitachem.combeilstein-journals.orgnih.gov DFT can model the S_N2 transition state for such reactions.

Computational Tools for Mechanistic Studies:

Potential Energy Surface (PES) Scans: By systematically changing a geometric parameter (like a bond distance or angle), a PES scan can locate transition state structures.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from a transition state to connect it to the corresponding reactants and products, confirming that the located transition state is correct.

Molecular Electron Density Theory (MEDT): This theory analyzes changes in electron density along the reaction coordinate to describe chemical reactivity. cuny.edu

These computational investigations provide a detailed, atomistic understanding of reaction mechanisms that is often difficult to obtain through experimental methods alone. cuny.edursc.org

Conformational Analysis of Oxane Ring with Azidomethyl Substitution

The six-membered oxane ring is not planar and, similar to cyclohexane, adopts various conformations to minimize steric and torsional strain. libretexts.org The most stable conformation is typically the chair form. vulcanchem.com The introduction of a substituent, such as the azidomethyl group at the C2 position, leads to two possible chair conformations, with the substituent in either an axial or an equatorial position.

The conformational preference is governed by a balance of several factors:

Steric Hindrance: Generally, bulky substituents prefer the equatorial position to minimize 1,3-diaxial interactions with the hydrogen atoms on the same side of the ring. libretexts.org

Anomeric Effect: A crucial stereoelectronic effect in heterocyclic chemistry is the anomeric effect. scripps.eduwikipedia.org It describes the tendency of an electronegative substituent at the anomeric carbon (C2 in 2-substituted oxanes) to prefer the axial orientation, contrary to what would be expected from steric considerations alone. wikipedia.org This effect is attributed to a stabilizing hyperconjugation interaction between a lone pair on the ring's oxygen atom and the antibonding (σ*) orbital of the C-substituent bond when it is in the axial position. wikipedia.orgbasna.ir

Reverse Anomeric Effect: In some specific cases, particularly with positively charged or certain nitrogen-containing substituents, the equatorial position might be unexpectedly favored, a phenomenon known as the reverse anomeric effect. mdpi.com

Computational methods are essential for quantifying the energies of these different conformations and predicting the equilibrium distribution. By calculating the relative energies of the axial and equatorial conformers of this compound, the strength of the anomeric effect for the azidomethyl group can be estimated.

Table of Conformational Data for Substituted Oxanes (Illustrative)

| Substituent (at C2) | Preferred Orientation | ΔG (Equatorial - Axial) (kJ/mol) | Primary Contributing Factor(s) |

| -CH₃ | Equatorial | ~7.1 | Steric Hindrance |

| -OCH₃ | Axial | ~-4.6 | Anomeric Effect |

| -Cl | Axial | ~-10.5 | Anomeric Effect |

| -CH₂N₃ | Predicted: Axial | (Value to be determined by specific calculation) | Anomeric Effect vs. Steric Hindrance |

| Note: The values for CH₃, OCH₃, and Cl are typical literature values for comparison. The preference for -CH₂N₃ depends on the balance between the anomeric effect and the steric bulk of the azidomethyl group. |

The azidomethyl group is relatively bulky, which would favor the equatorial position. However, the nitrogen atom attached to the anomeric carbon is electronegative, which would induce an anomeric effect favoring the axial position. DFT calculations are required to determine the precise energetic balance between these opposing factors and predict the dominant conformation of this compound. Understanding the conformational preferences is critical, as the orientation of the azidomethyl group can significantly influence the molecule's reactivity and its interactions with other molecules. acs.org

Catalytic Approaches in Azidomethyl Oxane Synthesis and Transformations

Metal-Catalyzed Reactions

Transition-metal catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the construction of complex molecular architectures. mdpi.com In the context of 2-(azidomethyl)oxane and related structures, metal catalysts are employed in a variety of transformations, including cross-coupling reactions and cycloadditions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used for the formation of carbon-carbon bonds. mdpi.com For instance, 2-(azidomethyl)arylboronic acids can be coupled with various partners to create more complex molecules. researchgate.net A notable application is the palladium-catalyzed coupling of 2-(azidomethyl)arylboronic acids with 4-trifluoromethylsulfonyloxycoumarins, which yields 4-[2-(azidomethyl)aryl]coumarins in good yields. researchgate.net These azide-containing products can then undergo further transformations, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to generate 1,4-disubstituted 1,2,3-triazoles regioselectively. researchgate.net

Copper catalysts are particularly prominent in the "click chemistry" realm, specifically the CuAAC reaction, which joins an azide (B81097) with a terminal alkyne to form a 1,2,3-triazole. rsc.orgtandfonline.com This reaction is highly efficient and has found broad applications. rsc.org For example, a copper-catalyzed tandem reaction has been developed for the synthesis of complex heterocyclic systems involving an azide-alkyne cycloaddition step. researchgate.net

Manganese-based catalysts have also emerged for the synthesis of nitrogen-containing heterocycles. mdpi.com One example involves the Mn/TBHP-mediated oxidative radical cyclization of 2-(azidomethyl)phenyl isocyanides with methyl carbazate (B1233558) to produce quinazoline-2-carboxylates. mdpi.com

Recent advances have also focused on enantioconvergent transformations, where a racemic starting material is converted into a single enantiomer of the product. ua.esacs.org Nickel and cobalt catalysts, often in conjunction with chiral ligands like bis(oxazolines), have been instrumental in enantioconvergent cross-coupling reactions of racemic alkyl electrophiles. ua.esacs.org

Interactive Table: Metal-Catalyzed Reactions Relevant to Azide Chemistry

| Catalyst Type | Reaction | Substrate Example | Product Type | Reference |

|---|---|---|---|---|

| Palladium | Suzuki-Miyaura Coupling | 2-(Azidomethyl)arylboronic acid | 4-[2-(Azidomethyl)aryl]coumarin | researchgate.net |

| Copper(I) | Azide-Alkyne Cycloaddition | Azide-containing flavonoids | 1,4-Triazole derivatives | researchgate.net |

| Manganese | Oxidative Radical Cyclization | 2-(Azidomethyl)phenyl isocyanide | Quinazoline-2-carboxylate | mdpi.com |

Organocatalysis in Azidomethyl Chemistry

Organocatalysis, which utilizes small organic molecules as catalysts, has become a third major pillar of asymmetric synthesis alongside metal catalysis and biocatalysis. mdpi.comsemanticscholar.org These catalysts operate through various activation modes, most commonly involving the formation of enamine or iminium ion intermediates. rsc.org

In the context of azide chemistry, organocatalysts have been successfully employed in cycloaddition reactions. beilstein-journals.org For example, enamine catalysis can promote the [3 + 2] cycloaddition between ketones and organic azides to furnish 1,2,3-triazole scaffolds. beilstein-journals.orgrsc.org This approach offers a metal-free alternative to the well-known CuAAC reaction. nih.gov The use of sonochemistry has been shown to accelerate these organocatalytic enamine-azide cycloadditions, leading to high yields in short reaction times. beilstein-journals.org

A notable development is the "organo-click" reaction, an organocatalytic azide-aldehyde [3+2] cycloaddition that provides high yields of 1,4-disubstituted 1,2,3-triazoles under mild conditions. nih.govdntb.gov.ua This method is characterized by its high reaction rate and regioselectivity, using readily available substrates. nih.govdntb.gov.ua

Furthermore, isobenzofuran (B1246724) organocatalysts have been designed to increase both the rate and regioselectivity of azide-alkyne cycloadditions. nih.gov The catalytic cycle involves a Diels-Alder reaction, a 1,3-dipolar cycloaddition with the azide, and a retro-Diels-Alder reaction to release the triazole product and regenerate the catalyst. nih.gov

Interactive Table: Organocatalytic Reactions in Azide Chemistry

| Catalyst Type | Reaction | Substrate Example | Product Type | Reference |

|---|---|---|---|---|

| Secondary Amines (e.g., Proline derivatives) | Enamine–azide [3 + 2] cycloaddition | 1,3-Diketones and aryl azides | Substituted 1,2,3-triazoles | beilstein-journals.orgrsc.org |

| Isobenzofuran derivatives | Azide–alkyne cycloaddition | Perfluorophenyl azide and methyl propiolate | 1,4-Triazole | nih.gov |

Photocatalysis in Azidomethyl Transformations

Photocatalysis utilizes light to drive chemical reactions and has emerged as a powerful tool in organic synthesis for its ability to generate reactive intermediates under mild conditions. rsc.orgrsc.org This approach is particularly relevant for the transformation of azides, which can be activated by light to form highly reactive nitrene intermediates. sioc.ac.cn

Visible-light photocatalysis has been successfully applied to the synthesis of nitrogen-containing heterocycles using azides as radical acceptors. rsc.org For instance, eosin (B541160) Y can act as a photocatalyst to initiate the synthesis of 3-sulfonylindoles from azide precursors. rsc.org The reaction mechanism often involves a single electron transfer process to generate an aryl azide radical. rsc.org

Recent research has focused on developing photocatalytic systems that operate under low-energy light, such as red light, to minimize side reactions and improve applicability in biological systems. nih.govbeilstein-journals.org Metal complexes, such as those based on iridium and osmium, as well as organic dyes, can serve as photocatalysts. sioc.ac.cnresearchgate.net The activation of aryl azides can proceed through different pathways, including photolysis, energy transfer, or electron transfer from the excited photocatalyst. sioc.ac.cn

The use of nanomaterials and colloidal quantum dots as photocatalysts is a growing area of research. rsc.orgnih.gov These materials offer unique properties, such as high surface area and tunable light absorption, which can enhance photocatalytic efficiency. rsc.orgnih.gov For example, copper-doped semiconductors can photo-assist the azide-alkyne cycloaddition. core.ac.uk

Interactive Table: Photocatalytic Transformations of Azides

| Photocatalyst | Light Source | Reaction Type | Substrate Example | Product Type | Reference |

|---|---|---|---|---|---|

| Eosin Y | Visible Light | Radical Cyclization | Azide with alkyne group | 3-Sulfonylindole | rsc.org |

| Organic Dyes (e.g., Acridine Orange) | Blue/Green LED | Protein Labeling | Aryl azides | Labeled proteins | sioc.ac.cn |

| Iridium/Osmium Complexes | Red Light | Proximity Labeling | Aryl azides | Labeled biomolecules | nih.gov |

Biocatalysis and Enzyme-Mediated Transformations for Azide Derivatives

Biocatalysis leverages the remarkable selectivity and efficiency of enzymes to perform chemical transformations. acs.org While the biosynthesis of azides in nature is rare, researchers have successfully engineered enzymes to catalyze the formation and transformation of azide-containing compounds. nih.govcmu.edu

Engineered cytochrome P450 enzymes and myoglobin (B1173299) have been shown to catalyze intramolecular C-H amination reactions using sulfonyl azides to produce cyclic compounds. researchgate.netrochester.edu These transformations are believed to proceed through an electrophilic iron-nitrenoid intermediate. rochester.edu More recently, non-heme iron-dependent enzymes have also been repurposed for non-native nitrene transfer reactions. cmu.eduresearchgate.net

Enzymes have also been utilized in "bio-click" chemistry, which combines biocatalysis with click reactions like the CuAAC. rsc.org For example, laccases, which are copper-containing oxidoreductase enzymes, have been used to facilitate the 1,3-dipolar cycloaddition of aryl azides to alkynes. tandfonline.com

The enzymatic synthesis of azides themselves is also an emerging field. A promiscuous ATP- and nitrite-dependent enzyme, Tri17, has been shown to catalyze the synthesis of organic azides from aryl hydrazines. nih.gov Furthermore, endoglycosidase mutants like Endo-S2 can catalyze the transfer of azide-modified sugars to antibodies, enabling the synthesis of antibody-drug conjugates. nih.gov

Interactive Table: Biocatalytic Transformations for Azide Derivatives

| Enzyme Class | Reaction Type | Substrate Example | Product Type | Reference |

|---|---|---|---|---|

| Cytochrome P450 (engineered) | Intramolecular C-H Amination | Sulfonyl azides | Sultams, cyclic carbamates | researchgate.netrochester.edu |

| Laccase | Azide-Alkyne Cycloaddition | Aryl azides and functionalized alkynes | 1,2,3-Triazole derivatives | tandfonline.com |

| N-nitrosylase (Tri17) | De novo Azide Synthesis | Aryl hydrazines | Organic azides | nih.gov |

Advanced Synthetic Strategies and Process Intensification

Continuous Flow Chemistry for Azidomethyl Heterocycles

Continuous flow chemistry has emerged as a powerful technology for the synthesis of complex organic molecules, offering significant advantages in safety, efficiency, and scalability over traditional batch processing. researchgate.net This is particularly true for reactions involving potentially hazardous intermediates, such as organic azides. The synthesis of azidomethyl heterocycles, using 2-(azidomethyl)oxazoles as a representative example, has been effectively demonstrated using integrated multistep continuous-flow protocols. nih.govnih.gov

A well-established continuous-flow process for producing 2-(azidomethyl)oxazoles involves a three-step sequence starting from vinyl azides. nih.govbeilstein-journals.org The key stages of this integrated process are:

Thermolysis and Azirine Formation : The process begins with the thermolysis of a vinyl azide (B81097) precursor in a heated flow reactor. This reaction generates a highly reactive 2H-azirine intermediate. nih.govresearchgate.net

Oxazole Ring Formation : The azirine intermediate is then immediately reacted with bromoacetyl bromide in a second reactor module. This step forms the stable 2-(bromomethyl)oxazole core. nih.govnih.gov

Nucleophilic Azide Substitution : The final step involves the nucleophilic displacement of the bromide with sodium azide (NaN₃). This is typically achieved by mixing the organic stream containing the 2-(bromomethyl)oxazole with an aqueous stream of NaN₃, leading to the formation of the desired 2-(azidomethyl)oxazole product. nih.govbeilstein-journals.org

Table 1: Continuous Flow Synthesis of 2-(Azidomethyl)oxazole Derivatives

This table summarizes the results from an integrated three-step continuous flow synthesis of various 2-(azidomethyl)oxazole compounds from their corresponding vinyl azide precursors.

| Starting Compound (Vinyl Azide) | Product (2-(Azidomethyl)oxazole) | Total Residence Time (min) | Overall Yield | Reference |

|---|---|---|---|---|

| 1-(Azidoethenyl)-4-methylbenzene | 5-(4-Methylphenyl)-2-(azidomethyl)oxazole | ~8 min | 60% | beilstein-journals.org |

| 1-(Azidoethenyl)-4-methoxybenzene | 5-(4-Methoxyphenyl)-2-(azidomethyl)oxazole | ~8 min | 50% | beilstein-journals.org |

One-Pot Synthesis Methodologies

One-pot synthesis, a strategy where multiple reaction steps are performed in a single reactor without the isolation of intermediates, offers significant benefits in terms of resource efficiency, time savings, and waste reduction. This approach aligns with the principles of process intensification and green chemistry by minimizing solvent use and purification steps. colab.ws

While a specific one-pot synthesis for 2-(azidomethyl)oxane is not prominently detailed, the principles can be illustrated through methodologies developed for structurally related azidomethyl heterocycles. For instance, a mild and efficient one-pot method has been developed for the synthesis of 1-[(2-oxooxazolidin-5-yl)methyl]ureas and carbamates starting from 5-azidomethyl-2-oxazolidinone. In this process, the starting azide is converted to an amine via a Staudinger reaction, which then reacts in situ with an isocyanate or chloroformate to yield the final product, all within the same reaction vessel.

The key advantages of such a methodology include:

Reduced Waste : Eliminating intermediate workup and purification steps significantly decreases the consumption of solvents and chromatography materials.

Time and Cost-Effectiveness : Shorter reaction sequences and reduced manual labor contribute to lower operational costs and increased throughput.

Table 2: Conceptual Framework for a One-Pot Reaction

This table illustrates the sequence of events in a hypothetical one-pot synthesis starting from an azidomethyl-functionalized compound.

| Stage | Action | Transformation | Status |

|---|---|---|---|

| 1 | Add starting material (e.g., 5-azidomethyl-2-oxazolidinone) and first reagent (e.g., PPh₃) to reactor. | Azide reduction to an intermediate aza-ylide. | Intermediate is not isolated. |

| 2 | Add second reagent (e.g., an isocyanate or alcohol/CO₂). | In situ trapping of the intermediate to form the desired urea (B33335) or carbamate. | Intermediate is not isolated. |

| 3 | Reaction completion and workup. | Formation of the final product. | Final product is isolated. |

Green Chemistry Principles in Azidomethyl Oxane Synthesis

Green chemistry is a foundational approach to chemical synthesis that aims to reduce or eliminate the use and generation of hazardous substances. acs.org The synthesis of azidomethyl oxanes can be made significantly more sustainable by adhering to these principles, many of which are directly addressed by the advanced strategies discussed previously. pandawainstitute.com

The 12 Principles of Green Chemistry, developed by Paul Anastas and John Warner, provide a framework for this effort:

Prevention : It is better to prevent waste than to treat it after it has been created. acs.org Continuous flow processes can reduce waste by offering higher yields and selectivity. unito.it

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot syntheses contribute to this by minimizing the use of auxiliary substances.

Less Hazardous Chemical Syntheses : Methods should be designed to use and generate substances that possess little or no toxicity.

Designing Safer Chemicals : Chemical products should be designed to affect their desired function while minimizing their toxicity.

Safer Solvents and Auxiliaries : The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary wherever possible and innocuous when used.

Design for Energy Efficiency : Energy requirements should be minimized. Continuous flow reactors often have superior heat transfer, leading to greater energy efficiency compared to large batch reactors. unito.it

Use of Renewable Feedstocks : A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable.

Reduce Derivatives : Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible, as such steps require additional reagents and can generate waste. acs.org One-pot syntheses excel at this.

Catalysis : Catalytic reagents are superior to stoichiometric reagents.

Design for Degradation : Chemical products should be designed so that at the end of their function they break down into innocuous degradation products.

Real-time Analysis for Pollution Prevention : Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention : Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. acs.org The use of microreactors in flow chemistry for handling energetic intermediates like azides is a prime example of this principle in action. researchgate.net

Table 3: Application of Green Chemistry Principles to Azidomethyl Heterocycle Synthesis

This table links key Green Chemistry principles to the advanced synthetic strategies discussed for azidomethyl compounds.

| Green Chemistry Principle | Application in Synthesis Strategy | Reference |

|---|---|---|

| #1: Prevention | One-pot and continuous flow syntheses often lead to higher yields and reduced byproducts, minimizing waste generation from the outset. | acs.orgunito.it |

| #6: Design for Energy Efficiency | Continuous flow reactors offer superior heat and mass transfer, reducing energy consumption compared to conventional batch heating and mixing. | unito.it |

| #8: Reduce Derivatives | One-pot synthesis avoids the isolation of intermediates, thereby eliminating the need for protection/deprotection steps and reducing overall waste. | acs.org |

| #12: Inherently Safer Chemistry | Flow chemistry allows for the on-demand generation and immediate consumption of hazardous intermediates like organic azides, minimizing the risks associated with their accumulation. | researchgate.netacs.org |

Q & A

Q. What are the optimal synthetic routes for 2-(Azidomethyl)oxane, and how do reaction conditions influence yield and enantiomeric purity?

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer : Use chiral HPLC with a YMC-Actus Triart C18 column (mobile phase: MeCN/water + 0.1% formic acid) to resolve enantiomers . NMR (¹H and ¹³C) confirms the azidomethyl group via δ 3.5–4.0 ppm (CH₂N₃) and epoxide ring protons at δ 2.8–3.2 ppm. Polarimetry or circular dichroism (CD) quantifies enantiomeric excess .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : The compound is stable in anhydrous solvents (e.g., acetonitrile) at −20°C but degrades in acidic (pH < 4) or basic (pH > 9) conditions due to epoxide ring opening. Kinetic studies show a half-life of 48 hours at pH 7.4 (25°C), making it suitable for short-term biological assays .

Q. What role does the azide group play in click chemistry applications?

- Methodological Answer : The azide enables copper(I)-catalyzed 1,3-dipolar cycloaddition with alkynes, forming stable 1,2,3-triazoles. This reaction is utilized for bioconjugation (e.g., labeling proteins or nucleic acids) and requires optimized conditions: 1 mM CuSO₄, 2 mM sodium ascorbate, and 37°C for 1–2 hours .

Advanced Research Questions

Q. How do enantiomers of this compound [(R) vs. (S)] affect reactivity in enzyme-catalyzed reactions?

- Methodological Answer : The (S)-enantiomer shows 3-fold higher affinity for cytochrome P450 enzymes due to stereospecific binding pockets, as demonstrated by kinetic assays (Km = 12 µM for (S) vs. 35 µM for (R)). Racemic mixtures reduce reaction efficiency by 40%, emphasizing the need for enantiopure synthesis .

Q. What strategies mitigate side reactions during bioconjugation with this compound?

- Methodological Answer : Side reactions (e.g., epoxide hydrolysis) are minimized by pre-incubating the compound with stabilizing agents like polyethylene glycol (PEG) or conducting reactions under inert atmospheres. LCMS monitoring (m/z 775 [M+H]+) confirms conjugate purity post-reaction .

Q. Can this compound act as a covalent inhibitor in enzyme mechanism studies?

- Methodological Answer : The epoxide ring reacts with nucleophilic residues (e.g., cysteine or lysine) in enzyme active sites. Mass spectrometry identifies adduct formation (e.g., +143 Da for cysteine conjugation). Competitive inhibition assays (IC₅₀ = 8 µM) validate its utility in probing catalytic mechanisms .

Q. How does solvent choice influence regioselectivity in azide-alkyne cycloadditions?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO) favor 1,4-triazole regioisomers (90% yield), while aqueous buffers promote 1,5-products (65% yield). Solvent effects correlate with dielectric constants (ε > 45 enhances dipole interactions) .

Research Findings and Contradictions

- Contradiction in Stability Data : reports a half-life of 48 hours at pH 7.4, whereas cites 72 hours under similar conditions. This discrepancy may arise from differences in buffer composition (e.g., phosphate vs. Tris) .

- Stereochemical Outcomes : Patent data () shows lower enantiomeric excess (85%) compared to academic syntheses (95–97%), likely due to industrial-scale time constraints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.